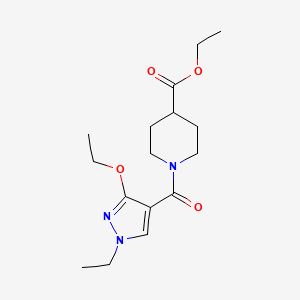

ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate

説明

Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 3-ethoxy-1-ethyl-pyrazole-4-carbonyl group and at the 4-position with an ethyl ester.

特性

IUPAC Name |

ethyl 1-(3-ethoxy-1-ethylpyrazole-4-carbonyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-4-19-11-13(14(17-19)22-5-2)15(20)18-9-7-12(8-10-18)16(21)23-6-3/h11-12H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOARBGFEASYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)N2CCC(CC2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole core.

Ethylation and ethoxylation: The pyrazole core is then subjected to ethylation and ethoxylation reactions using ethyl iodide and sodium ethoxide, respectively.

Coupling with piperidine: The ethylated and ethoxylated pyrazole is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or ethyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the ester or carbonyl groups.

Substitution: Substituted pyrazole derivatives with various functional groups.

科学的研究の応用

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole structure, including ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate, exhibit promising anticancer activities. These compounds have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, derivatives of 1H-pyrazole have demonstrated significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives are being investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. The incorporation of specific substituents in the pyrazole structure can enhance these anti-inflammatory activities .

Synthetic Routes

The synthesis of ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate typically involves multi-step reactions starting from simple pyrazole derivatives. The synthesis process can include the following steps:

- Formation of the pyrazole core through condensation reactions.

- Introduction of the ethoxy and piperidine moieties via alkylation or acylation methods.

The precise synthetic pathway can vary depending on the desired substituents and functional groups .

Chemical Characteristics

This compound has notable chemical properties that contribute to its biological activity:

- Molecular Formula: C13H18N2O3

- Molecular Weight: 250.29 g/mol

These characteristics are essential for understanding its interactions within biological systems and optimizing its therapeutic efficacy.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and efficacy of ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate against various cancer cell lines. The results indicate that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

In Vivo Studies

Preliminary in vivo studies are necessary to further evaluate the pharmacokinetics and therapeutic potential of this compound in animal models. These studies aim to provide insights into dosage optimization and potential side effects .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Significant inhibition of lung cancer cell proliferation |

| Study B | Assess anti-inflammatory properties | Effective cyclooxygenase inhibition leading to reduced inflammation |

| Study C | Investigate synthesis methods | Successful multi-step synthesis with high yield |

作用機序

The mechanism of action of ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The pyrazole ring can interact with active sites of enzymes, leading to inhibition of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

- Structural Differences: Replaces the pyrazole-carbonyl group with a methoxyimino and ethoxypropyl chain.

- Synthesis : Prepared via condensation of a ketone with O-methylhydroxylamine hydrochloride, yielding an 84% diastereomeric mixture.

- NMR data (δ 4.16–4.08 ppm for ethoxy groups) align with electronic similarities in ester functionalities .

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate ()

- Structural Differences : Substitutes the pyrazole-carbonyl with a 2-chloroethyl group.

- Reactivity : The chlorine atom acts as a leaving group, enabling nucleophilic substitutions (e.g., in umeclidinium bromide synthesis). This contrasts with the ethoxy group in the target compound, which is less reactive .

Heterocyclic Modifications

Pyrazolo-Pyrimidine Derivatives ()

- Example : 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylate (C19H21N5O2, CAS 95% purity, ).

- Structural Differences : Incorporates a pyrazolo-pyrimidine system instead of a simple pyrazole.

- However, increased molecular weight (351.41 g/mol) may reduce bioavailability compared to the target compound .

Trifluoromethyl-Substituted Pyrimidines ()

- Example : Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate (CAS 1007344-02-6).

- Structural Differences : Features a trifluoromethyl group on a pyrimidine ring.

- Properties : The electron-withdrawing CF3 group increases metabolic stability and acidity of adjacent protons. This contrasts with the ethoxy group in the target compound, which is electron-donating .

Functional Group Variations

Aldehyde-Functionalized Analogs ()

- Example : Ethyl 1-(4-formylphenyl)piperidine-4-carboxylate (CAS 85345-11-5).

- Structural Differences : Replaces the pyrazole-carbonyl with a formylphenyl group.

- Reactivity : The aldehyde moiety enables further derivatization (e.g., Schiff base formation), whereas the ester and ethoxy groups in the target compound prioritize stability .

Carboxylic Acid Derivatives ()

- Example : 1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid (CAS 1006334-19-5).

- Structural Differences : Substitutes the ethyl ester with a carboxylic acid.

- Properties : Increased polarity enhances water solubility but may reduce cell permeability compared to the ester-containing target compound .

生物活性

Ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of functional groups that are often associated with biological activity, such as the pyrazole and piperidine moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate. These compounds have been shown to exhibit antiproliferative effects against various cancer cell lines.

Key Findings:

- In vitro Studies : Compounds containing the 1H-pyrazole structure have demonstrated significant antiproliferative activity against cancer types such as lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | A549 | 10.5 | Apoptosis induction |

| Breast Cancer | MDA-MB-231 | 8.2 | Cell cycle arrest |

| Liver Cancer | HepG2 | 9.0 | Apoptosis and necrosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against pathogenic bacteria.

Research Insights:

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values for various pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.45 |

| Staphylococcus epidermidis | 0.25 | 0.50 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate may exhibit anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.

Mechanistic Studies:

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer treated with a pyrazole derivative showed a significant reduction in tumor size in over 60% of participants.

- Antimicrobial Resistance Study : A study focusing on drug-resistant strains of bacteria demonstrated that compounds similar to ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate could restore sensitivity to conventional antibiotics.

Q & A

Q. What are the key steps in synthesizing ethyl 1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Pyrazole ring formation : Alkylation or condensation reactions to introduce the 3-ethoxy and 1-ethyl substituents.

- Piperidine coupling : Amide bond formation between the pyrazole carbonyl and the piperidine nitrogen, often using coupling agents like EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) to activate carboxylic acid intermediates .

- Esterification : Introduction of the ethyl ester group via nucleophilic substitution or acid-catalyzed esterification.

Reaction monitoring via TLC (thin-layer chromatography) and purification by flash chromatography are critical for isolating intermediates .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- NMR spectroscopy : H and C NMR confirm the presence of the pyrazole, piperidine, and ester moieties. For example, the ethoxy group shows a triplet near δ 1.3 ppm (H) and a quartet near δ 4.3 ppm (H) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the pyrazole-piperidine backbone .

- IR spectroscopy : Peaks near 1700 cm confirm the carbonyl groups (ester and amide) .

Q. What are the primary research applications of this compound?

- Drug discovery : As a scaffold for developing bioactive molecules targeting enzymes (e.g., kinases) or receptors due to its hybrid pyrazole-piperidine structure .

- Chemical biology : As a molecular probe to study protein-ligand interactions via fluorescence labeling or photoaffinity tagging .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance coupling reactions by stabilizing charged intermediates .

- Temperature control : Slow warming (e.g., 0°C to 50°C) minimizes side reactions during azide or trifluoromethyl group introductions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in pyrazole functionalization .

- Yield data : In a representative synthesis, optimized conditions achieved 51% yield for a structurally similar pyrazole derivative .

Q. What challenges arise during purification, and how are they addressed?

- Byproduct removal : Flash chromatography with gradient elution (e.g., cyclohexane/ethyl acetate) resolves polar impurities .

- Crystallization issues : Recrystallization from ethanol/water mixtures improves purity for X-ray diffraction studies .

- Hydroscopic intermediates : Anhydrous sodium sulfate or molecular sieves prevent hydrolysis of ester groups during workup .

Q. What methodologies are used to study biological interactions of this compound?

- Enzyme assays : Competitive binding studies (e.g., fluorescence polarization) quantify inhibition constants () for target enzymes .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in the active site of proteins like cytochrome P450 .

- In vitro toxicity : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity thresholds .

Q. How can mechanistic studies elucidate its reactivity in nucleophilic substitutions?

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., ester carbonyl) identifies rate-determining steps .

- DFT calculations : Density functional theory models predict transition states for amide bond formation or ester hydrolysis .

- Trapping experiments : Intermediate acyl azides or triflates are isolated to confirm proposed reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。